Studies suggest (Dibromomethyl)benzene may be useful in removing metals like iron and copper from wastewater. It reacts with metal hydroxides to form bromide ions, which can then remove contaminants. Further research is needed to determine its effectiveness and environmental impact compared to existing methods.
(Dibromomethyl)benzene has shown promise in inhibiting the growth of certain bacteria, including Salmonella enterica and Escherichia coli. The mechanism of this inhibition is not fully understood, and more research is needed to explore its potential as a disinfectant or antimicrobial agent.
Due to its reactive nature, (Dibromomethyl)benzene may be a valuable intermediate in the synthesis of other organic compounds. Its two bromine atoms can be readily substituted with other functional groups, allowing for the creation of complex molecules []. Research into its use as a building block for other organic molecules is ongoing.
(Dibromomethyl)benzene, also known as benzene, (dibromomethyl)-, is an aromatic compound characterized by a benzene ring substituted with two bromomethyl groups. Its chemical formula is , and it has a molecular weight of approximately 249.93 g/mol. The structure consists of a benzene ring with two bromine atoms attached to a carbon atom that also has a hydrogen atom replaced by a bromomethyl group. This compound is typically used in organic synthesis and can undergo various
(Dibromomethyl)benzene itself likely doesn't have a specific mechanism of action in biological systems. However, the benzyl bromide group can act as an alkylating agent, reacting with nucleophiles in biomolecules like proteins and DNA. This alkylation can disrupt their function and potentially lead to cytotoxicity [4].
(Dibromomethyl)benzene is likely to be toxic due to the presence of bromine atoms. Here are some potential hazards:
Several methods exist for synthesizing (dibromomethyl)benzene:
(Dibromomethyl)benzene finds applications primarily in organic synthesis as an intermediate for producing other chemical compounds. Its derivatives are used in:
Studies involving (dibromomethyl)benzene have focused on its reactivity with various nucleophiles and electrophiles. Research indicates that its bromine substituents significantly influence its interaction with other chemical species, leading to diverse reaction pathways. For instance, it has been shown to react favorably in coupling reactions under specific conditions .
Several compounds are structurally similar to (dibromomethyl)benzene, including:
Compound | Formula | Unique Characteristics |
---|---|---|
Dibromomethylbenzene | C7H6Br2 | Two bromine substituents; versatile in synthesis |
Bromobenzene | C6H5Br | One bromine; less reactive |
Dichloromethylbenzene | C7H6Cl2 | Chlorine substituents; different reactivity |
Trichloromethylbenzene | C7H5Cl3 | More reactive; three chlorine atoms |
(Dibromomethyl)benzene stands out due to its balanced reactivity and utility in synthesizing more complex organic compounds while maintaining stability compared to its more heavily halogenated counterparts.
(Dibromomethyl)benzene represents a significant class of aromatic organohalogen compounds characterized by the presence of a dibromomethyl functional group attached to a benzene ring [1]. This compound serves as an important intermediate in organic synthesis and demonstrates unique structural properties that distinguish it from other brominated aromatic compounds [2]. The systematic study of this compound provides insights into the behavior of halogenated aromatic systems and their applications in chemical research [3].
The molecular identity of (dibromomethyl)benzene is defined by its precise chemical composition and molecular parameters. The compound exhibits specific molecular characteristics that are fundamental to understanding its chemical behavior and applications [1] [4].
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₇H₆Br₂ | Chemical analysis [1] [4] |
Molecular Weight | 249.93 g/mol | Calculated from atomic masses [5] [2] |
Exact Mass | 249.931 g/mol | Mass spectrometry data [1] |
Monoisotopic Mass | 249.931 g/mol | High-resolution mass spectrometry [6] |
Chemical Abstracts Service Registry Number | 618-31-5 | Official chemical identifier [1] [5] |
The molecular formula C₇H₆Br₂ indicates the presence of seven carbon atoms, six hydrogen atoms, and two bromine atoms, reflecting the substitution pattern of the dibromomethyl group on the benzene ring [4] [2]. The molecular weight of 249.93 grams per mole places this compound in the category of medium-molecular-weight organohalogen compounds [5] [6].
The structural architecture of (dibromomethyl)benzene combines aromatic and aliphatic characteristics through the attachment of a dibromomethyl group to the benzene ring system [1] [2]. The compound maintains the planar aromatic character of the benzene ring while introducing tetrahedral geometry at the dibromomethyl carbon center [7] [8].
Structural Feature | Description/Value | Reference Data |
---|---|---|
Benzene Ring Geometry | Planar aromatic six-membered ring | Standard aromatic structure [1] |
Dibromomethyl Group | Tetrahedral carbon with two bromine substituents | Similar to dibromomethane geometry [7] |
Carbon-Bromine Bond Length | 1.94-2.00 Å | Crystallographic studies [7] [8] |
Bromine-Carbon-Bromine Angle | 108.7 ± 1.0° | X-ray diffraction data [7] |
Ring-Dibromomethyl Bond | Single carbon-carbon bond (sp³-sp²) | Standard aromatic substitution [1] |
Overall Molecular Geometry | Aromatic ring with tetrahedral substitution | Combined aromatic-aliphatic structure [2] |
The structural characteristics reveal that the compound maintains aromatic stability while incorporating the reactivity associated with the dibromomethyl functional group [2] [3]. The carbon-bromine bond lengths of 1.94-2.00 Å are consistent with typical aliphatic carbon-bromine bonds found in similar dibromomethyl-substituted compounds [7] [8]. The bromine-carbon-bromine angle of approximately 108.7° reflects the tetrahedral geometry at the substituted carbon center, slightly compressed from the ideal tetrahedral angle due to the steric effects of the bromine atoms [7].
The nomenclature of (dibromomethyl)benzene follows established chemical naming conventions and reflects the compound's structural features through various naming systems [1] [2] [3].
Naming System | Name/Classification |
---|---|
International Union of Pure and Applied Chemistry Name | (Dibromomethyl)benzene [1] [6] |
Common Name | Benzal bromide [2] [9] |
Alternative Systematic Names | α,α-Dibromotoluene; Benzylidene dibromide [1] [2] |
Chemical Abstracts Service Index Name | Benzene, (dibromomethyl)- [1] |
Additional Common Names | Benzal dibromide; Dibromophenylmethane [2] [3] |
Chemical Classification | Aromatic organohalogen compound [3] |
Functional Group Classification | Dihalomethyl-substituted aromatic compound [1] |
The International Union of Pure and Applied Chemistry nomenclature (dibromomethyl)benzene clearly indicates the structural composition, with the dibromomethyl substituent explicitly identified in parentheses to distinguish it from other possible substitution patterns [1] [6]. The common name "benzal bromide" derives from historical naming conventions in organic chemistry, where "benzal" refers to the benzylidene group and "bromide" indicates the presence of bromine substituents [2] [9].
The structural analysis of (dibromomethyl)benzene gains significant context through comparison with structurally related compounds, highlighting the unique features and chemical behavior patterns within this class of aromatic halogen compounds [1] [2] [10].
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
(Dibromomethyl)benzene | C₇H₆Br₂ | 249.93 | Single -CHBr₂ group on benzene ring [1] [4] |
(Bromomethyl)benzene | C₇H₇Br | 171.03 | Single -CH₂Br group on benzene ring [11] [12] |
1,4-Bis(bromomethyl)benzene | C₈H₈Br₂ | 263.96 | Two -CH₂Br groups in para positions [13] [14] |
1,2-Dibromoethylbenzene | C₈H₈Br₂ | 263.96 | -CHBr-CH₂Br chain on benzene ring [15] [16] |
1,4-Dibromobenzene | C₆H₄Br₂ | 235.91 | Two bromine atoms directly on benzene ring [17] [18] |
The comparison reveals that (dibromomethyl)benzene occupies a unique position among brominated aromatic compounds due to its specific substitution pattern [1] [2]. Unlike (bromomethyl)benzene, which contains only one bromine atom in the side chain, the dibromomethyl derivative exhibits enhanced reactivity due to the presence of two bromine atoms on the same carbon center [11] [1]. This structural difference significantly influences the compound's chemical behavior and synthetic utility [2] [3].
The molecular weight comparison shows that (dibromomethyl)benzene (249.93 g/mol) falls between the lighter (bromomethyl)benzene (171.03 g/mol) and the heavier bis(bromomethyl) derivatives (263.96 g/mol) [1] [13]. This intermediate molecular weight reflects the balanced incorporation of halogen content while maintaining structural simplicity [4] [2].
Structural studies of related dibromomethyl-substituted benzenes demonstrate consistent carbon-bromine bond lengths and bromine-carbon-bromine angles across this compound class [7] [8] [10]. The crystallographic data from 1,2-bis(dibromomethyl)benzene shows carbon-bromine bond lengths ranging from 1.922 to 2.003 Å, with bromine-carbon-bromine angles of approximately 108.1°, confirming the structural consistency within this family of compounds [8].
Corrosive;Acute Toxic